molecular formula C22H19NO6S B451496 ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B451496
M. Wt: 425.5g/mol
InChI Key: PTCVRRJDFBKVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, benzodioxole derivatives, and thiophene carboxylates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H19NO6S

Molecular Weight

425.5g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H19NO6S/c1-3-27-22(25)19-16(13-4-7-15(26-2)8-5-13)11-30-21(19)23-20(24)14-6-9-17-18(10-14)29-12-28-17/h4-11H,3,12H2,1-2H3,(H,23,24)

InChI Key

PTCVRRJDFBKVKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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